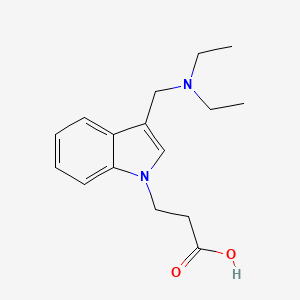
3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid
Descripción general
Descripción
3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring, a diethylaminomethyl group, and a propionic acid moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid typically involves the reaction of indole derivatives with diethylamine and propionic acid. The process can be summarized in the following steps:
Formation of Indole Derivative: The starting material, indole, undergoes a series of reactions to introduce the diethylaminomethyl group at the 3-position of the indole ring.
Addition of Propionic Acid: The intermediate product is then reacted with propionic acid under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperature to prevent side reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body to modulate biological responses.
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid can be compared with other similar compounds, such as:
3-(3-Diethylaminomethyl-indol-1-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
3-(3-Dimethylaminomethyl-indol-1-yl)-propionic acid: Similar structure but with a dimethylaminomethyl group instead of diethylaminomethyl.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
IUPAC Name |
3-[3-(diethylaminomethyl)indol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-17(4-2)11-13-12-18(10-9-16(19)20)15-8-6-5-7-14(13)15/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPOTRCLDJRTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN(C2=CC=CC=C21)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)
![4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3162477.png)
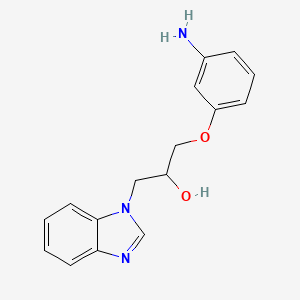
![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)
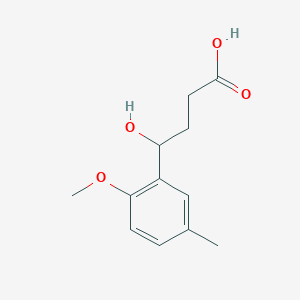
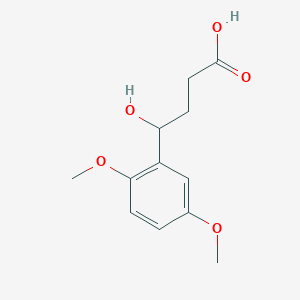
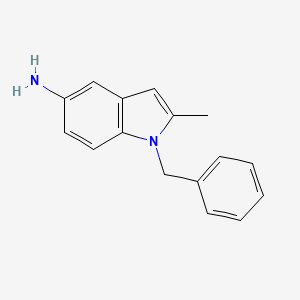
![2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3162532.png)
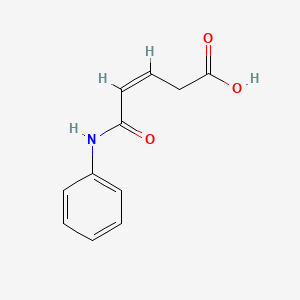
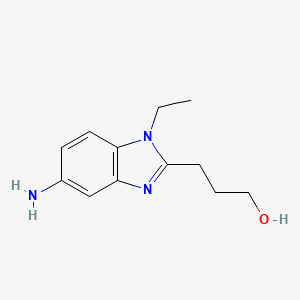
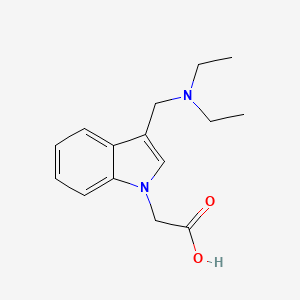
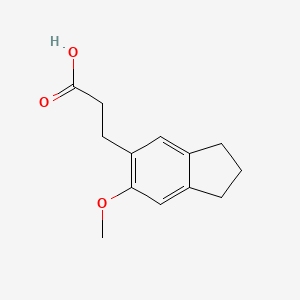
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/structure/B3162578.png)
